molecular formula C16H15N3OS B12733611 Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-77-9

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12733611
CAS No.: 83408-77-9
M. Wt: 297.4 g/mol
InChI Key: DUIVDAQNVYDUTJ-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with ((2-methylphenyl)amino)- and S-1H-benzimidazol-2-yl ester under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be compared with other similar compounds, such as:

    Ethanethioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit diverse biological activities, making them useful in various research fields.

Properties

CAS No.

83408-77-9

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(2-methylanilino)ethanethioate

InChI

InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-10-15(20)21-16-18-13-8-4-5-9-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

DUIVDAQNVYDUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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